1-Cyclopentene-1-methanol, 2-methyl- is an organic compound characterized by the molecular formula . This compound is a derivative of cyclopentene, featuring a hydroxyl group (-OH) attached to the first carbon of the cyclopentene ring and a methyl group (-CH₃) at the second carbon. Its structure allows it to participate in a variety of
Scientific databases such as PubChem and SciFinder can be helpful resources for finding more information about the scientific research applications of 1-Cyclopentene-1-methanol, 2-methyl-. These databases are typically accessed through academic institutions or paid subscriptions.
The synthesis of 1-Cyclopentene-1-methanol, 2-methyl- can be achieved through several methods, with one common approach being hydroboration-oxidation:
1-Cyclopentene-1-methanol, 2-methyl- finds diverse applications across various fields:
Interaction studies involving 1-Cyclopentene-1-methanol, 2-methyl- focus on its reactivity patterns due to the presence of both a hydroxyl group and a double bond. These interactions can lead to hydrogen bonding and nucleophilic substitution reactions. Additionally, the double bond allows for various addition reactions, which are essential for its reactivity in organic synthesis.
Several compounds share structural similarities with 1-Cyclopentene-1-methanol, 2-methyl-, each possessing unique characteristics:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Cyclopentanol | Lacks the double bond; contains only a hydroxyl group | Saturated structure without unsaturation |
2-Methylcyclopentanol | Similar structure but lacks the double bond | Saturated alcohol variant |
Cyclopentene | Contains only the double bond; no hydroxyl group | Unsaturated compound; reactive due to double bond |
The uniqueness of 1-Cyclopentene-1-methanol, 2-methyl- lies in its combination of both a hydroxyl group and a double bond within the cyclopentene framework. This dual functionality enables it to participate in a wider range of